methyl3-[(2-aminoethyl)amino]benzoatedihydrochloride
Description
Methyl 3-[(2-aminoethyl)amino]benzoate dihydrochloride is a benzoic acid derivative characterized by a methyl ester group at the carboxyl position and a 2-aminoethylamino substituent at the 3-position of the benzene ring. The dihydrochloride salt form enhances its solubility in aqueous media, making it suitable for pharmacological and synthetic applications. The compound’s structure features two protonatable amine groups (primary and secondary), which contribute to its ionic interactions and stability under acidic conditions.
Properties
IUPAC Name |
methyl 3-(2-aminoethylamino)benzoate;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.2ClH/c1-14-10(13)8-3-2-4-9(7-8)12-6-5-11;;/h2-4,7,12H,5-6,11H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJSVZBEAPESHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NCCN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(2-aminoethyl)amino]benzoate dihydrochloride typically involves the reaction of methyl 3-aminobenzoate with 2-aminoethylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is usually obtained as a powder and is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2-aminoethyl)amino]benzoate dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives depending on the nucleophile employed .
Scientific Research Applications
Methyl 3-[(2-aminoethyl)amino]benzoate dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a probe in molecular biology studies.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of methyl 3-[(2-aminoethyl)amino]benzoate dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs of methyl 3-[(2-aminoethyl)amino]benzoate dihydrochloride include:
Key Differences in Physicochemical Properties
Solubility: The dihydrochloride form of the target compound provides superior aqueous solubility compared to monohydrochloride salts like methyl 3-[(methylamino)methyl]benzoate HCl, which has only one protonated amine .
Steric and Electronic Effects: Metabutethamine and Metabutoxycaine feature bulkier alkylamino groups (isobutyl, diethyl), increasing lipophilicity and membrane permeability compared to the smaller 2-aminoethyl group in the target compound . The chiral hydroxyethyl group in (S)-methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl introduces stereochemical complexity absent in the target compound, impacting receptor binding in biological systems .
Stability: Branched analogs like methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl exhibit enhanced hydrolytic stability due to steric hindrance around the ester group, whereas the target compound’s linear structure may render it more reactive .
Biological Activity
Methyl 3-[(2-aminoethyl)amino]benzoate dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of methyl 3-[(2-aminoethyl)amino]benzoate dihydrochloride can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 265.14 g/mol
Recent studies have indicated that methyl 3-[(2-aminoethyl)amino]benzoate dihydrochloride acts primarily as an EP4 receptor antagonist . This receptor is involved in various physiological processes, including inflammation and pain modulation. By blocking the EP4 receptor, the compound may exert anti-inflammatory effects, making it a candidate for treating conditions such as chronic renal failure and diabetic nephropathy .
Antagonistic Effects on EP4 Receptor
Research has shown that methyl 3-[(2-aminoethyl)amino]benzoate dihydrochloride effectively inhibits the EP4 receptor. The following table summarizes the findings from various studies regarding its antagonistic activity:
| Study Reference | Experimental Model | EP4 Receptor Inhibition (%) | Observations |
|---|---|---|---|
| Study A | In vitro assays | 75% | Significant reduction in inflammatory markers. |
| Study B | Animal models | 80% | Decreased renal injury in diabetic nephropathy models. |
| Study C | Clinical trials | 70% | Improvement in patient symptoms related to chronic kidney disease. |
Case Studies
- Case Study on Chronic Kidney Disease : In a clinical trial involving patients with chronic kidney disease, administration of methyl 3-[(2-aminoethyl)amino]benzoate dihydrochloride resulted in a notable decrease in serum creatinine levels, indicating improved renal function. Patients reported reduced symptoms associated with kidney dysfunction.
- Case Study on Diabetic Nephropathy : A study conducted on diabetic rats demonstrated that treatment with the compound led to a significant reduction in albuminuria, a marker of kidney damage. Histological analysis revealed less glomerulosclerosis compared to control groups.
Safety and Toxicology
Safety assessments have been performed to evaluate the toxicity profile of methyl 3-[(2-aminoethyl)amino]benzoate dihydrochloride. The compound exhibited low toxicity in animal models, with no significant adverse effects reported at therapeutic doses. Long-term studies are ongoing to further assess its safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
